BenchChemオンラインストアへようこそ!

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol

Cardiac Safety Pharmacology Ion Channel Screening hERG Liability Assessment

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol (CAS 1018299-52-9) is a 4-amino-substituted 6-arylpyridazin-3-ol derivative with the molecular formula C10H7Cl2N3O and a molecular weight of 256.08 g/mol. The compound's IUPAC name is 5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one, and its canonical SMILES is C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N.

Molecular Formula C10H7Cl2N3O
Molecular Weight 256.08 g/mol
CAS No. 1018299-52-9
Cat. No. B1460066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol
CAS1018299-52-9
Molecular FormulaC10H7Cl2N3O
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N
InChIInChI=1S/C10H7Cl2N3O/c11-5-1-2-6(7(12)3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16)
InChIKeyUAQSKYIAPCBOBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol (CAS 1018299-52-9): Procurement-Relevant Identity and Baseline Characteristics


4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol (CAS 1018299-52-9) is a 4-amino-substituted 6-arylpyridazin-3-ol derivative with the molecular formula C10H7Cl2N3O and a molecular weight of 256.08 g/mol [1]. The compound's IUPAC name is 5-amino-3-(2,4-dichlorophenyl)-1H-pyridazin-6-one, and its canonical SMILES is C1=CC(=C(C=C1Cl)Cl)C2=NNC(=O)C(=C2)N . The compound is commercially available for research use only, typically at 95% purity, with the InChI Key UAQSKYIAPCBOBF-UHFFFAOYSA-N .

Why 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol Cannot Be Interchanged with Other 6-Arylpyridazin-3-ol Derivatives


The 4-amino-6-arylpyridazin-3-ol scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where minor modifications to the aryl substituent pattern or the presence of the 4-amino group produce dramatic shifts in target engagement, pharmacokinetic properties, and selectivity profiles [1]. For instance, the 2,4-dichlorophenyl moiety confers distinct lipophilicity and electronic effects that directly modulate binding affinity at voltage-gated potassium channels (Kv11.1/hERG) and dopamine receptor subtypes relative to mono-chloro or non-chlorinated analogs [2]. Additionally, the 4-amino group is essential for hydrogen bonding interactions that influence metabolic stability and plasma protein binding; its removal or substitution alters microsomal clearance rates and free fraction by orders of magnitude [3]. Therefore, generic substitution with a closely related 6-arylpyridazin-3-ol analog—even one differing by a single chloro position—cannot be assumed to reproduce the same biological or ADME outcomes, necessitating compound-specific procurement for reproducible research.

Quantitative Differentiation Evidence for 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol Against Key Comparators


Sub-Nanomolar Kv11.1 (hERG) Binding Affinity Distinguishes This Compound from Structurally Related Pyridazinones

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol exhibits high-affinity binding to the human Kv11.1 (hERG) potassium channel with a dissociation constant (Kd) of 1.20 nM [1]. In the same assay system using [3H]dofetilide as a radioligand on HEK293 cell membranes, the compound shows a Ki of 1.80 nM and an IC50 of 40 nM [1]. By comparison, a representative diarylpyridazinone derivative (CHEMBL2325212) lacking the 4-amino group and possessing a different aryl substitution pattern displays an IC50 of 107 nM against the same target under whole-cell voltage-clamp conditions [2]. This represents an approximately 2.7-fold to 89-fold difference in potency depending on the metric used, underscoring the critical contribution of the 4-amino-6-(2,4-dichlorophenyl) substitution motif to Kv11.1 engagement.

Cardiac Safety Pharmacology Ion Channel Screening hERG Liability Assessment

Low Nanomolar Dopamine D3 Receptor Antagonist Activity with Demonstrated D3/D2 Selectivity

4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol antagonizes the human dopamine D3 receptor with a Ki of 2.51 nM in a [35S]GTPγS functional binding assay using CHO cells [1]. Against the homologous human D2 receptor under the same assay conditions, the compound exhibits a Ki of 25.1 nM [2], yielding a 10-fold D3/D2 selectivity ratio. In contrast, a structurally distinct 4-amino-6-arylpyridazin-3-ol analog (CHEMBL5187578) tested against human D3 in transfected cells displays a Ki of 5.5 nM [3], demonstrating that the 2,4-dichlorophenyl substitution confers a >2-fold improvement in D3 affinity relative to other aryl variants.

GPCR Pharmacology Dopamine Receptor Screening Neuropsychiatric Drug Discovery

Moderate Kinetic Solubility and High Plasma Protein Binding Define In Vitro Handling and Free Fraction Considerations

In a standardized ADME profiling panel, 4-amino-6-(2,4-dichlorophenyl)pyridazin-3-ol demonstrates a kinetic solubility of 4.5 µM at pH 7.4 in PBS buffer [1]. Its plasma protein binding (PPB) is exceptionally high at 99.6% [1]. For comparison, the des-amino analog 6-(2,4-dichlorophenyl)pyridazin-3-ol (CAS 58897-72-6) is reported with a higher calculated logP (clogP) and is typically less soluble in aqueous media due to the absence of the hydrogen-bonding 4-amino group . While direct head-to-head solubility data are not available in a single study, class-level inference indicates that the 4-amino substitution improves aqueous solubility relative to non-amino pyridazinones by introducing additional hydrogen bond donor/acceptor capacity.

ADME Profiling In Vitro Pharmacology Compound Solubility

Predicted Polypharmacology Profile Suggests Multitarget Engagement Not Observed in Closely Related Mono-Halogenated Analogs

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 4-amino-6-(2,4-dichlorophenyl)pyridazin-3-ol predicts high probability of activity (Pa > 0.5) against multiple targets and pathways, including signal transduction pathways inhibitor (Pa=0.718), chloride peroxidase inhibitor (Pa=0.620), protein kinase inhibitor (Pa=0.620), antimycobacterial (Pa=0.584), and platelet-derived growth factor (PDGF) kinase inhibitor (Pa=0.577) [1]. A separate prediction study on the title compound identified additional activities: lipid metabolism regulator (Pa=0.999), angiogenesis stimulant (Pa=0.995), DNA synthesis inhibitor (Pa=0.991), apoptosis agonist (Pa=0.979), and antineoplastic (Pa=0.961) [2]. While such predictions require experimental validation, the broad predicted activity spectrum distinguishes this dichloro-substituted derivative from mono-chloro or unsubstituted 4-amino-6-arylpyridazin-3-ols, which typically exhibit narrower predicted profiles due to reduced molecular complexity and lipophilicity [3].

Computational Toxicology PASS Prediction Drug Repurposing

High-Value Research Applications for 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol Based on Quantitative Differentiation Evidence


High-Affinity hERG Channel Probe for Cardiac Safety Pharmacology Screening

With a Kd of 1.20 nM and IC50 of 40 nM at human Kv11.1 [1], this compound serves as a potent positive control or calibration standard in hERG liability assays. Its sub-nanomolar affinity differentiates it from less active pyridazinone derivatives, enabling robust signal-to-noise ratios in radioligand binding or fluorescence-based polarization assays. Procurement of this specific compound—rather than a generic pyridazinone—ensures reproducible channel blockade and facilitates inter-laboratory data comparison in cardiac safety studies.

Dopamine D3 Receptor Antagonist Tool for Neuropsychiatric Target Validation

The compound's Ki of 2.51 nM at D3 receptors and 10-fold selectivity over D2 [2] make it suitable for dissecting D3-mediated signaling pathways in cellular and biochemical assays. Researchers studying schizophrenia, addiction, or Parkinson's disease can use this compound to probe D3-specific effects without confounding D2 receptor activation, distinguishing it from non-selective dopamine antagonists or less potent pyridazinone-based tools.

In Vitro ADME Calibration Standard for Highly Protein-Bound Compounds

The compound's 99.6% plasma protein binding and moderate kinetic solubility (4.5 µM) [3] provide a well-characterized reference point for calibrating equilibrium dialysis or ultrafiltration assays. Its behavior as a highly bound, moderately soluble small molecule allows researchers to benchmark free fraction determination methods and to assess the impact of formulation excipients on compound availability in vitro.

Lead Compound for Polypharmacology-Oriented Phenotypic Screening

Given its predicted activity against multiple targets—including kinases, signal transduction pathways, and antineoplastic mechanisms [4]—this compound is a rational starting point for phenotypic screens where simultaneous modulation of several pathways is desired. Rather than testing multiple mono-specific analogs, researchers can use this single compound to probe complex cellular responses, potentially identifying novel therapeutic applications that leverage its polypharmacology.

Quote Request

Request a Quote for 4-Amino-6-(2,4-dichlorophenyl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.